Farglitazar - 196808-45-4

Farglitazar

Catalog Number: EVT-268069
CAS Number: 196808-45-4
Molecular Formula: C34H30N2O5
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Farglitazar, a tyrosine-based compound, is classified as a peroxisome proliferator-activated receptor (PPAR) agonist []. It exhibits a higher selectivity for the PPARγ subtype compared to PPARα []. In scientific research, Farglitazar serves as a valuable tool for investigating PPARγ signaling pathways and their implications in various biological processes, including glucose and lipid metabolism, adipocyte differentiation, and inflammation.

Pioglitazone

Compound Description: Pioglitazone is another TZD class PPARγ agonist used in treating type 2 diabetes. [, ] Like rosiglitazone, it improves glycemic control but may cause fluid retention. []

GW7845

Compound Description: GW7845 is a TZD class PPARγ agonist. []

Relevance: GW7845, similar to farglitazar, targets PPARγ and belongs to the TZD class of compounds. [] Specific details about GW7845 are limited in the provided papers, but it likely shares the general mechanism of action and potential for side effects with farglitazar and other TZDs.

Troglitazone

Compound Description: Troglitazone was a TZD class PPARγ agonist used for type 2 diabetes treatment but was withdrawn from the market due to severe hepatotoxicity. []

GW409544

Compound Description: GW409544 is a dual PPARα/γ agonist derived from the farglitazar structure. [] This compound effectively activates both PPARα and PPARγ, making it a promising candidate for treating type 2 diabetes. []

Relevance: GW409544 serves as a structural basis for designing novel dual PPAR agonists in the study. [] Researchers used a "core hopping" approach, modifying the core structure of farglitazar to create GW409544, which then served as a template for generating further analogues. This highlights farglitazar's potential as a starting point for developing new dual-acting PPAR agonists.

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: 13jE is a novel compound identified as a potent and selective PPARγ partial agonist and a human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. [] It demonstrated significant hypoglycemic and hypolipidemic effects in KK-A(y) mice while exhibiting weaker hemodilution and hepatotoxic effects compared to rosiglitazone. []

Relevance: 13jE shares its PPARγ agonist activity with farglitazar, although it acts as a partial agonist compared to farglitazar's full agonism. [] This difference in activity translates to a potentially safer efficacy profile for 13jE, with reduced risk of hemodilution and hepatotoxicity, which are known side effects associated with full PPARγ agonists like farglitazar. []

Balaglitazone

Compound Description: Balaglitazone is a glitazone, similar to farglitazar, that acts as a PPAR agonist. [] In clinical trials, it has shown promise in improving insulin sensitivity and lipid profiles, particularly in individuals with elevated Pro-C3 levels, a marker for active fibrogenesis. []

Relevance: Balaglitazone belongs to the same glitazone class as farglitazar and shares its mechanism of action as a PPAR agonist. [] While both compounds have shown antifibrotic potential, their clinical efficacy and side effect profiles may differ.

Synthesis Analysis

Farglitazar can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically begins with the formation of an intermediate compound, which is then subjected to further reactions to yield Farglitazar.

  1. Initial Reaction: The synthesis often starts with the reaction of substituted phenols with appropriate alkylating agents in the presence of a base to form ether derivatives.
  2. Formation of Oxazole Ring: The subsequent cyclization involves the formation of the oxazole ring through condensation reactions, often facilitated by acid catalysts.
  3. Final Steps: The final steps may include functional group modifications, such as carbamate formation, to achieve the desired pharmacological properties.

The synthesis process requires careful control of reaction conditions such as temperature and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the structure of intermediates and final products .

Molecular Structure Analysis

Farglitazar's molecular structure features a complex arrangement that includes an oxazole ring, aromatic systems, and a carbamate functional group. The key structural components are:

  • Oxazole Ring: This five-membered ring contributes to the compound's biological activity.
  • Aromatic Substituents: The presence of phenyl groups enhances lipophilicity and receptor binding affinity.
  • Carbamate Group: This functional group is crucial for the interaction with PPAR receptors.

The three-dimensional conformation of Farglitazar allows it to effectively bind to PPAR receptors, which is essential for its agonistic activity .

Chemical Reactions Analysis

Farglitazar participates in several chemical reactions that are relevant to its synthesis and biological activity:

  1. Esterification: The formation of carbamates from alcohols and isocyanates is a common reaction in its synthesis.
  2. Cyclization Reactions: These reactions are critical for forming the oxazole structure, often involving dehydration or condensation mechanisms.
  3. Hydrolysis: In biological systems, Farglitazar may undergo hydrolysis, leading to the release of active metabolites that can modulate PPAR activity.

These reactions are influenced by various factors including pH, temperature, and solvent choice, which can affect both yield and selectivity .

Mechanism of Action

Farglitazar exerts its pharmacological effects primarily through activation of PPARγ and PPARα receptors.

  • PPARγ Activation: By activating PPARγ, Farglitazar enhances insulin sensitivity in adipose tissue, promotes glucose uptake in muscle cells, and regulates lipid metabolism.
  • PPARα Activation: Activation of PPARα contributes to increased fatty acid oxidation in the liver, thereby improving lipid profiles.

The dual activation leads to synergistic effects that improve glycemic control and lipid metabolism in patients with type 2 diabetes. Studies have shown that Farglitazar can significantly lower blood glucose levels and improve insulin sensitivity .

Physical and Chemical Properties Analysis

Farglitazar exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 150–155 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties influence its formulation into pharmaceutical preparations and its bioavailability when administered .

Applications

Farglitazar has been primarily investigated for its applications in:

  1. Diabetes Management: As a dual agonist for PPARγ and PPARα, it shows promise in improving glycemic control in type 2 diabetes patients.
  2. Metabolic Syndrome Treatment: Its ability to modulate lipid profiles makes it a candidate for addressing components of metabolic syndrome.
  3. Research Tool: Farglitazar serves as a valuable tool in research settings for studying PPAR-related pathways and their implications in metabolic diseases.

Properties

CAS Number

196808-45-4

Product Name

Farglitazar

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

Molecular Formula

C34H30N2O5

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

farglitazar
GI 2570
GI 262570
GI-2570
GI-262570
GI2570
GI262570

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.